4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, also known by its IUPAC name, is a compound with the molecular formula and a molecular weight of 285.32 g/mol. It is characterized by its sulfonyl and hydroxy functional groups attached to a pyrrolidine ring, contributing to its potential biological activities. The compound is indexed under CAS Number 16257-64-0 and has various identifiers including InChI Key UAFPTDLCLKLJKA-UHFFFAOYSA-N and SMILES representation CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O .
This compound falls under the category of organic compounds, specifically as a pyrrolidine derivative. Pyrrolidines are five-membered ring compounds containing nitrogen, which often exhibit diverse biological activities. The presence of the sulfonyl group enhances its chemical reactivity and potential interactions in biological systems.
The synthesis of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can be achieved through several methods, typically involving the reaction of appropriate starting materials. One common approach includes:
Specific parameters such as temperature, reaction time, and concentration are critical for maximizing yield and purity but may vary based on the specific synthetic route employed .
The molecular structure of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid features:
The InChI representation provides a unique structural identifier that can be used for computational modeling and database searches, while the canonical SMILES notation allows for easy visualization of the compound's structure in cheminformatics applications .
4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are significant for exploring modifications that could enhance pharmacological properties or alter solubility profiles for drug development .
Further studies are required to elucidate specific pathways and interactions within biological systems .
4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid has potential applications in various fields:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: